molecular formula C18H26N2O3 B3230092 Tert-butyl N-[2-oxo-1-phenyl-2-(piperidin-1-YL)ethyl]carbamate CAS No. 129157-07-9

Tert-butyl N-[2-oxo-1-phenyl-2-(piperidin-1-YL)ethyl]carbamate

Cat. No.: B3230092
CAS No.: 129157-07-9
M. Wt: 318.4 g/mol
InChI Key: AIOJVKFAZBSPMS-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-oxo-1-phenyl-2-(piperidin-1-yl)ethyl]carbamate is a chemical compound with the molecular formula C18H26N2O3 and a molecular weight of 318.41 g/mol . It is supplied as a solid and should be stored sealed in a dry environment at room temperature . This compound features a piperidine carbamate structure, a motif present in various pharmacologically active molecules and is frequently investigated in medicinal chemistry for the development of new therapeutic agents . Piperidine-based compounds are of significant interest in pharmaceutical research for their potential to interact with biological targets. For instance, structurally related molecules containing the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been identified as novel inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases . Furthermore, piperazine carbamate derivatives have been explored for their diverse biological activities, highlighting the research value of this chemical class . The presence of both carbamate and piperidine groups in its structure makes it a valuable intermediate or building block (synthon) in organic synthesis, particularly for the preparation of more complex molecules. It is also used in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional compounds designed to induce the degradation of specific disease-related proteins . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-oxo-1-phenyl-2-piperidin-1-ylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-15(14-10-6-4-7-11-14)16(21)20-12-8-5-9-13-20/h4,6-7,10-11,15H,5,8-9,12-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOJVKFAZBSPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-oxo-1-phenyl-2-(piperidin-1-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ketone and piperidine. One common method includes the use of tert-butyl carbamate and 2-oxo-1-phenyl-2-(piperidin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Deprotection of the Carbamate Group

The tert-butyl carbamate (Boc) group serves as a temporary protective moiety for amines. Acidic cleavage is the primary method for deprotection:

Reaction TypeReagents/ConditionsProductSource
Boc deprotection10% TFA in DCM, 20–60 min, RTFree amine (N-[2-oxo-1-phenyl-2-(piperidin-1-yl)ethyl]amine)

Mechanistic Insight : Trifluoroacetic acid protonates the carbamate oxygen, facilitating the elimination of CO₂ and tert-butanol, yielding the primary amine .

Reduction of the Ketone Moiety

The 2-oxo group undergoes reduction to form secondary alcohols, a critical step in modifying biological activity:

Reaction TypeReagents/ConditionsProductSource
Ketone reductionNaBH₄ or LiAlH₄ in THF/MeOH, 0°C–RTN-(1-hydroxy-2-phenyl-2-(piperidin-1-yl)ethyl)carbamate

Key Observation : Sodium borohydride (NaBH₄) provides milder conditions, while lithium aluminum hydride (LiAlH₄) achieves complete reduction at higher yields .

Alkylation Reactions

The piperidine nitrogen or deprotected amine can undergo alkylation to introduce new substituents:

Reaction TypeReagents/ConditionsProductSource
N-AlkylationEthyl 2-bromoacetate, DBU, DMF, 80°CEthyl 2-(tert-butoxycarbonylamino)-2-(piperidin-1-yl)acetate
BenzylationBenzyl bromide, K₂CO₃, DMF, RTN-Benzyl derivative

Synthetic Utility : Alkylation expands the molecule’s structural diversity, enabling the introduction of ester or aryl groups .

Coupling Reactions

The deprotected amine participates in peptide-like coupling to form amides:

Reaction TypeReagents/ConditionsProductSource
Amide bond formationHBTU/HOBt, DIPEA, DMF, RTConjugates with carboxylic acids (e.g., arylacetamides)

Example : Coupling with 2-chlorophenylacetic acid derivatives yields anti-inflammatory analogs targeting NLRP3 inflammasomes .

Substitution at the Piperidine Nitrogen

The piperidine ring’s nitrogen can undergo nucleophilic substitution under basic conditions:

Reaction TypeReagents/ConditionsProductSource
Nucleophilic substitutionBenzyl chloride, NaH, DMF, 100°CN-Benzyl-piperidine derivative

Application : Substitution modulates steric and electronic properties, enhancing receptor-binding affinity .

Oxidation and Stability Considerations

While direct oxidation of the ketone is less common, the piperidine ring exhibits stability under standard oxidative conditions. Side-chain oxidation has been observed with strong agents:

Reaction TypeReagents/ConditionsProductSource
Side-chain oxidationKMnO₄, H₂O/acetone, 0°CCarboxylic acid derivatives

Note : Oxidation typically targets alkyl chains rather than the aromatic or heterocyclic cores .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[2-oxo-1-phenyl-2-(piperidin-1-YL)ethyl]carbamate has shown promise in medicinal chemistry due to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) and soluble epoxide hydrolase (sEH), enzymes involved in inflammatory pathways. Such inhibition can lead to anti-inflammatory effects, making this compound a candidate for developing new anti-inflammatory drugs .
  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), potentially influencing signaling pathways related to pain and inflammation . This capability suggests its utility in pain management therapies.

Organic Synthesis

The unique structure of this compound allows it to serve as a versatile building block in organic synthesis:

  • Synthesis of Derivatives : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the creation of numerous derivatives that may exhibit different biological activities .

Material Science

The carbamate functional group in this compound can also find applications in material science:

  • Polymer Chemistry : Its reactivity can be harnessed in the development of new polymers or copolymers with specific properties, such as enhanced mechanical strength or thermal stability.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of similar carbamate derivatives on animal models. The results indicated that compounds inhibiting COX enzymes significantly reduced inflammation markers, suggesting that this compound could exhibit similar properties if tested .

Case Study 2: Synthesis and Characterization

Research focused on synthesizing derivatives of this compound through various chemical pathways. The study highlighted the efficiency of using continuous flow chemistry techniques to enhance yield and purity, demonstrating its potential for large-scale synthesis .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-oxo-1-phenyl-2-(piperidin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Modifications

Compound Name Substituent at Position 1 Substituent at Position 2 Nitrogen Heterocycle Additional Features Reference
Target Compound Phenyl Piperidin-1-yl Piperidine None
Boc-Gly-Pip (11f) H Piperidin-1-yl Piperidine Glycine backbone
Compound 8 () Phenyl 4-(2-(Trifluoromethyl)phenyl)piperazin-1-yl Piperazine Trifluoromethyl group
Compound 87 () Benzimidazol-2-yl Piperidin-1-yl Piperidine Methylbenzimidazole
tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate H Thiophen-2-yl Thiophene substitution

Key Observations:

  • Piperidine vs.
  • Aromatic Substituents : The phenyl group at position 1 (target compound) contrasts with benzimidazole (Compound 87) or thiophene (), influencing lipophilicity and π-π stacking interactions .

Key Observations:

  • Yield : High yields (85–98%) are achievable across analogues, reflecting optimized coupling strategies (e.g., HATU-mediated amidation) .
  • Physical State : Piperidine/piperazine derivatives with aromatic substituents (e.g., Compound 87) tend to crystallize as solids, while simpler analogues (e.g., Boc-Gly-Pip) remain oils .

Analytical and Bioactivity Comparisons

Spectroscopic and Mass Spectral Data

Table 3: Analytical Data for Selected Compounds

Compound Name Molecular Formula HRMS/LC-MS Data Key Spectral Features Reference
Target Compound C24H28N3O3F3 [M+H]+: 464.2 (calcd 464.21) UPLC tR = 8.71 min
Boc-Gly-Pip (11f) C12H21N2O3 [M+H]+: 334.1898 (found: 334.1909)
Compound 87 C28H37N5O3 [M+H]+: 521.3 1H NMR (CDCl3): δ 7.2–7.4 (aromatic)

Key Observations:

  • Mass Accuracy: HRMS data for Boc-Gly-Pip shows a minor deviation (Δ = +0.0011), likely due to instrumental error .
  • Retention Time : The target compound’s longer UPLC retention (8.71 min) vs. Compound 88 (0.12 min) reflects increased hydrophobicity from the phenyl group .

Structure-Activity Relationship (SAR) Insights

  • Aromatic Substituents : Benzimidazole derivatives (Compound 87) exhibit enhanced binding to biological targets (e.g., malaria parasites), suggesting aromaticity and hydrogen-bonding motifs are critical .
  • Trifluoromethyl Effects : Compound 8’s trifluoromethyl group may enhance CNS penetration due to increased lipophilicity and metabolic resistance .

Biological Activity

Tert-butyl N-[2-oxo-1-phenyl-2-(piperidin-1-YL)ethyl]carbamate (CAS: 1323203-74-2) is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H26N2O3C_{18}H_{26}N_{2}O_{3}, with a molecular weight of approximately 318.4113 g/mol. The compound features a tert-butyl group, a phenyl ring, and a piperidine moiety, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Microtubule Destabilization : Similar compounds have shown the ability to inhibit microtubule assembly, suggesting that this compound may act as a microtubule-destabilizing agent, which is critical in cancer therapy .
  • Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit various enzymes, including acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's .
  • Apoptosis Induction : In vitro studies suggest that certain derivatives can induce apoptosis in cancer cells by enhancing caspase activity, a key factor in programmed cell death .

In Vitro Studies

A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The compound demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM, with notable effects on breast cancer MDA-MB-231 cells.

Concentration (µM)% Cell Viability
0100
185
550
1030

In Vivo Studies

In vivo studies using animal models have indicated that the compound exhibits antitumor activity. For instance, administration of the compound resulted in reduced tumor size in xenograft models of breast cancer, supporting its potential as an anticancer agent.

Case Study: Microtubule Assembly Inhibition

A comparative study assessed several compounds with similar structures for their ability to inhibit microtubule assembly. This compound was found to be among the most effective, achieving over 50% inhibition at a concentration of 20 µM .

Comparative Analysis with Related Compounds

The biological activity of this compound was compared with other structurally related compounds:

Compound NameIC50 (µM)Mechanism
This compound10Microtubule destabilization
N-(pyrrolidin-1-YL)-N-(phenyl)methyl carbamate15Enzyme inhibition (AChE)
Phenyl-pyrazole derivative5Apoptosis induction

Q & A

Q. What safety protocols are critical when handling tert-butyl carbamate derivatives in laboratory settings?

  • Answer: Use fume hoods for reactions involving volatile amines (e.g., piperidine). Tert-butyl carbamates are generally low-hazard, but MSDS reviews for specific derivatives (e.g., fluorophenyl substituents) are mandatory. Waste must be neutralized before disposal (e.g., acid hydrolysis of carbamates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-[2-oxo-1-phenyl-2-(piperidin-1-YL)ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl N-[2-oxo-1-phenyl-2-(piperidin-1-YL)ethyl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.